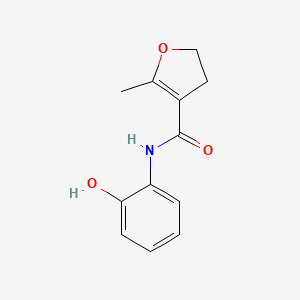

4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide

Description

4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide is a heterocyclic compound featuring a partially saturated furan ring (dihydrofuran) substituted with a methyl group at the 2-position and an amide-linked 2-hydroxyphenyl moiety at the 3-position. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 223.24 g/mol.

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-5-methyl-2,3-dihydrofuran-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-9(6-7-16-8)12(15)13-10-4-2-3-5-11(10)14/h2-5,14H,6-7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQPBIQJRVSLDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCO1)C(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298030 | |

| Record name | N-(2-Hydroxyphenyl)-2-methyl-4,5-dihydrofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32713-04-5 | |

| Record name | NSC120315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyphenyl)-2-methyl-4,5-dihydrofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine, such as 2-hydroxyaniline, under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of furanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide:

Table 2: Comparative Physicochemical and Functional Data

| Property | Target Compound | Chlorinated Analog | Benzotriazole Derivative | Benzoxazinone Derivative |

|---|---|---|---|---|

| Solubility | Moderate (polar solvents) | Low (lipophilic) | Low (non-polar solvents) | Moderate (DMF/THF) |

| Thermal Stability | High (dihydrofuran saturation) | High | Very High (aromatic stability) | Moderate |

| Bioactivity | Not reported | Not reported | UV protection | Iron chelation |

| Synthetic Complexity | Intermediate | High (additional chlorination) | Low (commercial) | High (multi-step cyclization) |

Biological Activity

4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 219.24 g/mol

Biological Activity Overview

This compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

- Analgesic Properties : It acts on pain pathways in the central nervous system, potentially through modulation of neurotransmitter release.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate the specific mechanisms involved.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro:

- Cytotoxicity : In a study assessing cytotoxic effects on various cancer cell lines, this compound demonstrated significant cell viability reduction at concentrations above 10 µM.

- Mechanistic Insights : The compound was found to downregulate the expression of Bcl-2 and upregulate Bax in treated cancer cells, indicating a shift towards pro-apoptotic signaling pathways.

Case Studies

- Case Study 1 : A study involving the use of this compound in a mouse model of rheumatoid arthritis showed significant reduction in joint swelling and histological signs of inflammation compared to control groups.

- Case Study 2 : In a preliminary clinical trial involving patients with chronic pain conditions, participants reported a notable decrease in pain scores after treatment with the compound.

Data Tables

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of furan-carboxamide derivatives typically involves Feist-Benary cyclization or coupling reactions between activated furan intermediates and substituted anilines. For example, 2-(2-Phenylvinyl)furan-3-carboxamide analogs are synthesized via nBuLi-mediated alkylation followed by benzaldehyde addition under inert conditions . Optimization may include varying catalysts (e.g., Pd-based for cross-coupling), temperature control (0–25°C), and solvent polarity adjustments (e.g., THF vs. DMF) to improve yield and stereoselectivity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- 1H/13C NMR : Key signals include the furan ring protons (δ 6.2–7.5 ppm), amide NH (δ 8.1–8.5 ppm), and hydroxyl proton (δ 9–10 ppm, broad). Diastereotopic protons in the dihydrofuran moiety split into distinct multiplet patterns .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts.

Q. What functional groups in this compound influence its reactivity, and how can they be selectively modified?

- Methodological Answer : The hydroxyl (-OH) and amide (-CONH-) groups are primary reactivity sites. Selective protection (e.g., silylation of -OH using TBSCl) or derivatization (e.g., acylation of -NH with anhydrides) can be employed. The furan ring’s electron-rich nature allows electrophilic substitutions (e.g., nitration) under controlled conditions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle).

- Dose-Response Curves : Use 8–12 concentration points to improve IC50 accuracy.

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies and identify confounding variables (e.g., solvent choice, incubation time) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s analogs in drug discovery?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens at the 2-methyl position or varying aryl groups on the hydroxyphenyl moiety).

- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) and prioritize high-scoring candidates .

- 3D-QSAR : Develop CoMFA/CoMSIA models using alignment rules derived from crystallographic data .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify vulnerable bonds (e.g., amide hydrolysis at low pH).

- Molecular Dynamics (MD) : Simulate degradation pathways in explicit solvent models (e.g., water at 25–80°C) using GROMACS .

- Experimental Validation : Compare predictions with accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What experimental frameworks are recommended to investigate the compound’s potential in material science (e.g., organic electronics)?

- Methodological Answer :

- Bandgap Analysis : Measure UV-Vis absorption edges and calculate HOMO-LUMO gaps via cyclic voltammetry.

- Thin-Film Fabrication : Use spin-coating (1000–3000 rpm) on ITO substrates to assess conductivity (four-point probe) and surface morphology (AFM) .

- Device Integration : Test in prototype OLEDs or OPVs and compare efficiency metrics (e.g., luminance, EQE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.